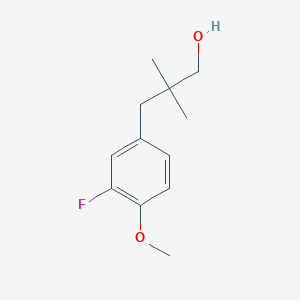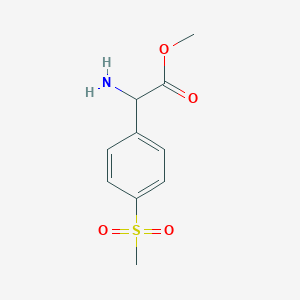
Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate is an organic compound with the molecular formula C10H13NO4S It is a derivative of phenylacetic acid and contains a methanesulfonyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-methanesulfonylphenyl)acetate typically involves the reaction of 4-methanesulfonylbenzylamine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.
Reaction with Methyl Chloroacetate:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Conditions: Acidic or basic conditions, depending on the oxidizing agent used
-
Reduction
Reagents: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst)
Conditions: Anhydrous conditions, inert atmosphere
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic conditions, depending on the nature of the substituent
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives, depending on the nature of the substituent
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the development of new polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 2-amino-2-(4-methanesulfonylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups.
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation
The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(4-nitrophenyl)acetate: Contains a nitro group instead of a methanesulfonyl group. It has different chemical reactivity and biological activities.
Methyl 2-amino-2-(4-chlorophenyl)acetate: Contains a chloro group instead of a methanesulfonyl group
Methyl 2-amino-2-(4-methylphenyl)acetate: Contains a methyl group instead of a methanesulfonyl group. It has different physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C10H13NO4S |
|---|---|
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
methyl 2-amino-2-(4-methylsulfonylphenyl)acetate |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)9(11)7-3-5-8(6-4-7)16(2,13)14/h3-6,9H,11H2,1-2H3 |
InChI-Schlüssel |
VBYXNHWLDXKMAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=C(C=C1)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


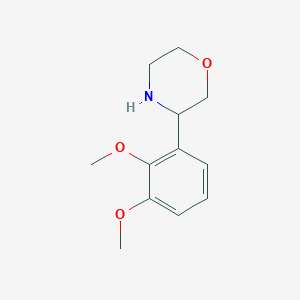

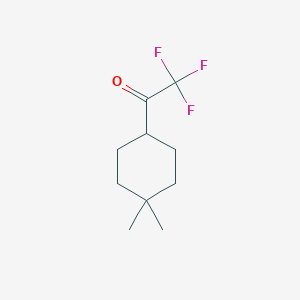
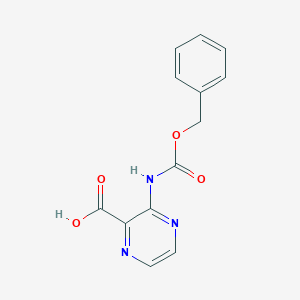

![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
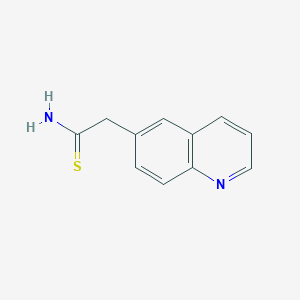
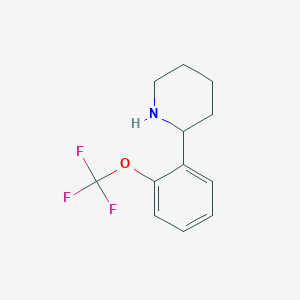

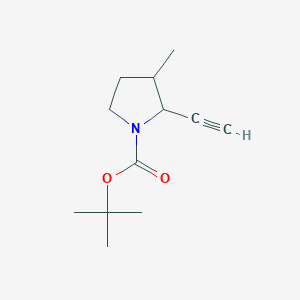
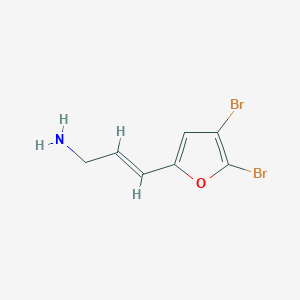

![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
